1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
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Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 2-nitrobenzyl chloride as starting materials.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction where piperazine reacts with the benzyl chlorides under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The methoxy groups can be demethylated under acidic conditions to yield the corresponding phenols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Hydrochloric acid, boron tribromide.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: 1-(2,3-Dihydroxy-benzyl)-4-(2-amino-benzyl)-piperazine.
Reduction: 1-(2,3-Dihydroxy-benzyl)-4-(2-nitro-benzyl)-piperazine.
Substitution: Various substituted piperazine derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3,4-Methylenedioxybenzyl)-4-(2-nitrobenzyl)-piperazine: Similar structure with different substituents.
1-(2,3-Dimethoxybenzyl)-4-(4-nitrobenzyl)-piperazine: Positional isomer with the nitro group in a different position.
Uniqueness
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H25N3O4 |
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Molecular Weight |
371.4g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-9-5-7-17(20(19)27-2)15-22-12-10-21(11-13-22)14-16-6-3-4-8-18(16)23(24)25/h3-9H,10-15H2,1-2H3 |
InChI Key |
VYAXFJDEBDZTHP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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